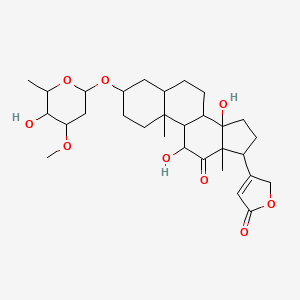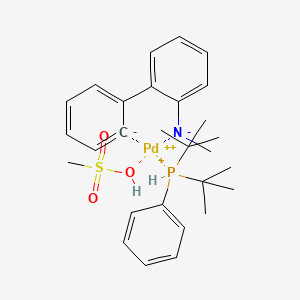
4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one is an organic compound that belongs to the class of enones It is characterized by the presence of a dimethylamino group and two ethoxy groups attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with ethyl acetoacetate under basic conditions, followed by the addition of ethyl orthoformate. The reaction typically proceeds as follows:
Step 1: Dimethylamine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Step 2: The intermediate is then treated with ethyl orthoformate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy groups.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted enones with various functional groups.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but differs in the overall structure and functional groups.
4-(Dimethylamino)pyridine: Contains a similar dimethylamino group but is part of a pyridine ring.
4-(Dimethylamino)cinnamaldehyde: Similar in having a dimethylamino group but differs in the aldehyde functional group.
Uniqueness
4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one is unique due to its combination of a dimethylamino group and two ethoxy groups attached to an enone backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1069-15-4 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,1-diethoxybut-3-en-2-one |
InChI |
InChI=1S/C10H19NO3/c1-5-13-10(14-6-2)9(12)7-8-11(3)4/h7-8,10H,5-6H2,1-4H3 |
Clave InChI |
BNIXSMHFDJNNHW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)C=CN(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
![18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene](/img/structure/B14757282.png)

